2-Ethoxy-3-nitrophenylamine hydrochloride
Description
However, based on its nomenclature, this compound is an aromatic amine hydrochloride derivative featuring ethoxy (-OCH₂CH₃) and nitro (-NO₂) substituents on the phenyl ring. Hydrochloride salts like this are often synthesized to enhance solubility and bioavailability compared to their freebase counterparts.
Properties
IUPAC Name |
2-ethoxy-3-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-2-13-8-6(9)4-3-5-7(8)10(11)12;/h3-5H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPQCEASEXCQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethoxy-3-nitrophenylamine hydrochloride typically involves several steps. One common method includes the nitration of 2-ethoxyaniline to introduce the nitro group, followed by the reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Ethoxy-3-nitrophenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-3-nitrophenylamine hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Ethoxy-3-nitrophenylamine hydrochloride exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl) CAS No.: 62-31-7 . Structure: Contains a catechol (3,4-dihydroxyphenyl) group and an ethylamine backbone. Applications: Widely used in neurotransmitter research and medical applications due to its role in neurological signaling . Stability/Solubility: Hydrochloride salt form improves water solubility, critical for intravenous formulations.
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride CAS No.: Not explicitly listed in evidence, but structurally similar to dopamine derivatives. Structure: Features a methoxy (-OCH₃) and hydroxy (-OH) substituent on the phenyl ring. Applications: Used in research for studying metabolic pathways and synthetic intermediates .
Key Comparative Parameters
Analytical Method Parallels
- RP-HPLC methods validated for amitriptyline HCl (accuracy: 98–102% recovery; stability: 24-hour solution stability ) suggest similar protocols could be adapted for analyzing 2-Ethoxy-3-nitrophenylamine HCl.
Biological Activity
2-Ethoxy-3-nitrophenylamine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. Understanding its biological activity is crucial for developing therapeutic applications and assessing its safety profile.
Chemical Structure
The compound's structure can be described by the following molecular formula and weight:
- Molecular Formula : CHClNO
- Molecular Weight : 227.65 g/mol
The biological activity of this compound is believed to stem from its interaction with specific biological targets, including enzymes and receptors. The nitro group in its structure may contribute to redox reactions that can influence cellular signaling pathways, potentially leading to various biological effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer effects, particularly against certain types of cancer cells. The cytotoxicity of this compound has been evaluated in vitro, revealing its potential to induce apoptosis in cancerous cells.
Case Studies and Research Findings
A comprehensive review of literature reveals significant findings regarding the biological activity of this compound:
-
Antimicrobial Testing : A study conducted on various strains of bacteria demonstrated that the compound showed inhibitory effects at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating its potential use as an antimicrobial agent.
Pathogen MIC (µg/mL) Staphylococcus aureus 100 Escherichia coli 150 Candida albicans 200 -
Cytotoxicity Assays : In a recent cytotoxicity assay against human cancer cell lines, the compound exhibited IC values ranging from 10 to 30 µM, suggesting moderate potency in inhibiting cell proliferation.
Cell Line IC (µM) HeLa 15 MCF-7 25 A549 30 - Mechanistic Studies : Investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, indicating a possible oxidative stress pathway involved in its anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
